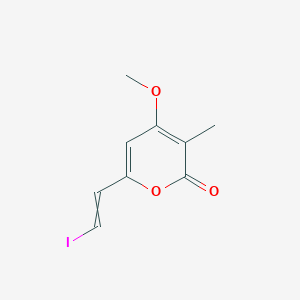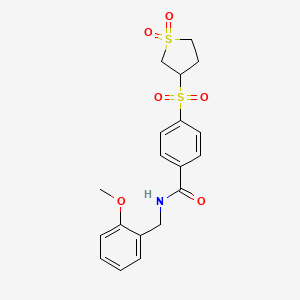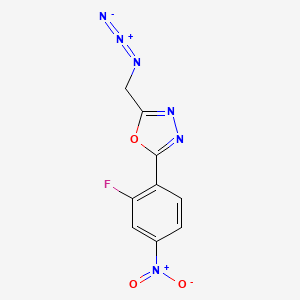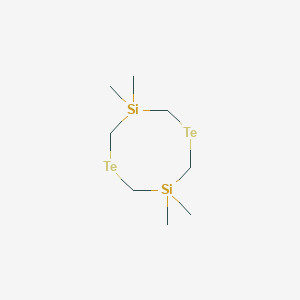
Ethyl 2,2-dibromo-3-oxooct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dibromo-3-oxooct-6-enoate is an organic compound with the molecular formula C10H14Br2O3. It is a derivative of octenoic acid, characterized by the presence of two bromine atoms and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dibromo-3-oxooct-6-enoate typically involves the bromination of ethyl 3-oxooct-6-enoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dibromo-3-oxooct-6-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 3-oxooct-6-enoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of ethyl 2-azido-3-oxooct-6-enoate or ethyl 2-thiocyanato-3-oxooct-6-enoate.
Reduction: Formation of ethyl 3-oxooct-6-enoate.
Oxidation: Formation of 2,2-dibromo-3-oxooctanoic acid.
Scientific Research Applications
Ethyl 2,2-dibromo-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-dibromo-3-oxooct-6-enoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester functional group can undergo hydrolysis or transesterification under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-3-oxooct-6-enoate: Lacks one bromine atom, leading to different reactivity and applications.
Ethyl 2,2-dichloro-3-oxooct-6-enoate: Contains chlorine atoms instead of bromine, resulting in different chemical properties.
Ethyl 3-oxooct-6-enoate: Lacks halogen atoms, making it less reactive in substitution reactions.
Uniqueness
Ethyl 2,2-dibromo-3-oxooct-6-enoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.
Properties
CAS No. |
921226-73-5 |
|---|---|
Molecular Formula |
C10H14Br2O3 |
Molecular Weight |
342.02 g/mol |
IUPAC Name |
ethyl 2,2-dibromo-3-oxooct-6-enoate |
InChI |
InChI=1S/C10H14Br2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h3,5H,4,6-7H2,1-2H3 |
InChI Key |
MMXIOTDGLYBIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CCC=CC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)



![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)

![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)

